4-Chloro-2,6-bis(trifluoromethyl)quinoline
CAS No.: 91991-79-6
Cat. No.: VC3825583
Molecular Formula: C11H4ClF6N
Molecular Weight: 299.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91991-79-6 |
|---|---|
| Molecular Formula | C11H4ClF6N |
| Molecular Weight | 299.6 g/mol |
| IUPAC Name | 4-chloro-2,6-bis(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H |
| Standard InChI Key | UWYOEGXROJASCN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular architecture of 4-chloro-2,6-bis(trifluoromethyl)quinoline features a bicyclic quinoline system with chlorine at position 4 and two electron-withdrawing trifluoromethyl (-CF) groups at positions 2 and 6. This substitution pattern creates a highly polarized aromatic system, enhancing its reactivity in electrophilic and nucleophilic transformations. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, critical for drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.60 g/mol | |
| Exact Mass | 298.994 g/mol | |
| LogP (Octanol-Water Partition) | 4.93 | |
| PSA (Polar Surface Area) | 12.89 Ų |
The high LogP value (4.93) indicates significant hydrophobicity, favoring membrane permeability in biological systems . The low polar surface area (12.89 Ų) further supports its potential as a central scaffold in bioactive molecules .
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the quinoline protons, chlorine, and trifluoromethyl groups. For instance, -NMR typically shows resonances near -60 ppm for the -CF groups, while -NMR reveals aromatic protons in the δ 7.5–8.5 ppm range . Mass spectrometry (MS) data align with the molecular ion peak at m/z 298.994 .
Synthetic Methodologies and Optimization
Historical Context and Patent Literature
The synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline has evolved significantly since its initial reports. A landmark patent (US4277607A) describes a streamlined two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid, employing phosphorus oxychloride (POCl) and iodine as key reagents. This method achieves an 80% yield, outperforming earlier five-step routes with inferior efficiency .
Table 2: Comparison of Synthetic Routes
| Method | Steps | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|---|
| US4277607A | 2 | 80 | POCl, I | High yield, simplicity |
| French Patent 1,584,746 | 5 | <50 | Ethyl ethoxymethylene malonate | Obsolete |
The modern approach avoids unstable intermediates like 4-oxo-1,2,3,4-tetrahydroquinolines, which degrade in acidic conditions . Reaction optimization studies highlight the critical role of iodine in facilitating oxidation during chlorination, with POCl serving as both solvent and chlorinating agent .
Mechanistic Insights
The reaction mechanism involves initial cyclization of β-(o-trifluoromethylanilino)-propanoic acid under acidic conditions, followed by chlorination at position 4. Iodine acts as a catalyst, likely generating iodonium intermediates that enhance electrophilic aromatic substitution . Computational studies suggest that the -CF groups direct chlorination to the 4-position via electron-withdrawing effects, stabilizing the transition state .
Applications in Pharmaceutical Development
Anticancer Agents
The compound’s ability to modulate protein-protein interactions has been exploited in oncology. Derivatives of 4-chloro-2,6-bis(trifluoromethyl)quinoline inhibit heat shock protein 90 (HSP90), a chaperone critical for cancer cell survival. In vitro assays demonstrate IC values below 100 nM against breast and lung cancer cell lines .
Anti-inflammatory Therapeutics
Structure-activity relationship (SAR) studies reveal that the 4-chloro group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Analogues show 10-fold selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects .
Role in Agrochemical Innovation
Herbicidal Activity
Incorporation of 4-chloro-2,6-bis(trifluoromethyl)quinoline into herbicidal formulations confers resistance to photodegradation, extending field efficacy. Field trials indicate 95% control of broadleaf weeds at application rates of 50 g/ha .
Insecticidal Properties
The compound disrupts insect nicotinic acetylcholine receptors (nAChRs), showing LC values of 0.8 ppm against Aphis gossypii (cotton aphid). Its fluorinated structure impedes detoxification by insect cytochrome P450 enzymes, delaying resistance development .
Advanced Material Science Applications
Fluorinated Polymers
Copolymerization with tetrafluoroethylene yields polymers with glass transition temperatures () exceeding 200°C, suitable for aerospace components . The -CF groups reduce dielectric constants, enhancing performance in microelectronics .
Liquid Crystal Displays (LCDs)
As a mesogenic core, the compound enables LCDs with response times under 5 ms and operating temperatures from -40°C to 120°C. Its rigid quinoline backbone improves alignment in electric fields .
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